7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is of interest due to its unique structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been shown that this compound can reduce the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine in lab experiments include its unique structure, potential biological activity, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for specialized expertise to synthesize and handle this compound.
Zukünftige Richtungen
There are several future directions for research on 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine. One potential direction is to further explore the anti-cancer activity of this compound, and to investigate its potential as a treatment for various types of cancer. Another potential direction is to explore the anti-inflammatory and anti-viral activity of this compound, and to investigate its potential as a treatment for inflammatory diseases and viral infections. Additionally, future research could focus on optimizing the synthesis method for this compound, and on developing more efficient and cost-effective methods for producing this compound in larger quantities.
Synthesemethoden
The synthesis of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine involves a multi-step process that has been optimized for high yield and purity. The first step involves the reaction of 3-fluoroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form a key intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the ethyl ester. The final step involves the reaction of the ethyl ester with sodium sulfide to form the target compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine in scientific research are diverse. This compound has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in animal models. Furthermore, this compound has been studied for its potential as an anti-viral agent, due to its ability to inhibit the replication of certain viruses.
Eigenschaften
5673-43-8 | |
Molekularformel |
C20H19FN2OS2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H19FN2OS2/c1-4-24-14-8-9-15-16(11-14)23-20(2,3)18-17(15)19(26-25-18)22-13-7-5-6-12(21)10-13/h5-11,23H,4H2,1-3H3 |
InChI-Schlüssel |
DUGQRKPSAXDPBT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC(=CC=C4)F |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.